
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties. It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available precursors such as 3,4,5-trimethoxybenzaldehyde.
Ethylation and Thiolation: The aldehyde group is first converted to the corresponding phenethylamine via reductive amination. Subsequent ethylation and thiolation steps introduce the ethylthio and ethoxy groups at the desired positions on the aromatic ring.
Reaction Conditions: These reactions often require specific catalysts and solvents, such as palladium on carbon for hydrogenation steps and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed, often using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine has several applications in scientific research:
Chemistry: It is studied for its unique structural properties and reactivity, contributing to the understanding of phenethylamine derivatives.
Biology: Research into its interactions with biological systems can provide insights into receptor binding and neurotransmitter activity.
Medicine: Potential therapeutic applications are explored, particularly in the context of psychoactive effects and neurological research.
Industry: Its synthesis and modification can lead to the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine involves its interaction with various molecular targets, primarily within the central nervous system. It is believed to act on serotonin receptors, similar to other phenethylamines, modulating neurotransmitter release and uptake. This interaction can lead to altered perception, mood, and cognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A simpler analog without the ethylthio and ethoxy groups.
Mescaline: A naturally occurring phenethylamine with similar psychoactive properties.
Asymbescaline: Another synthetic phenethylamine with structural similarities.
Uniqueness
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern, which can result in distinct pharmacological effects and reactivity compared to its analogs. The presence of both ethylthio and ethoxy groups can influence its lipophilicity, receptor binding affinity, and metabolic stability.
Eigenschaften
CAS-Nummer |
90132-49-3 |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
2-(4-ethoxy-3-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-13-11(15-3)8-10(6-7-14)9-12(13)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
LIOWJFZFWZIZBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1SCC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





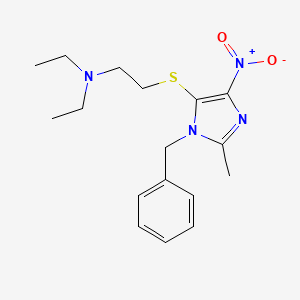

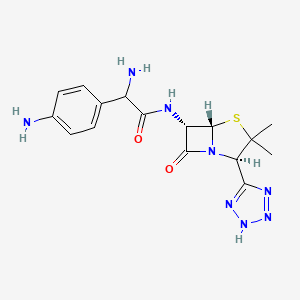
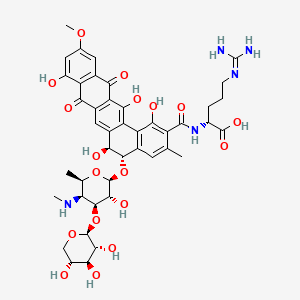
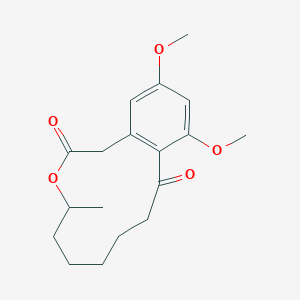


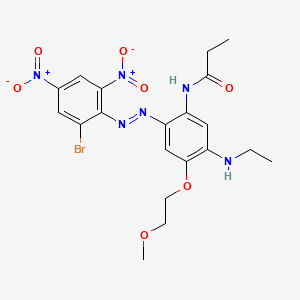
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)

![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
